Indium(III) phthalocyanine chloride

Description

Properties

IUPAC Name |

38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.ClH.In/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXBXWOHQZBGFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[In](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16ClInN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586820 | |

| Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19631-19-7 | |

| Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(III)phthalocyanine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification methods for Indium(III) phthalocyanine chloride

An In-depth Technical Guide: Synthesis and Purification of Indium(III) Phthalocyanine Chloride

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist:

This guide provides a comprehensive, field-tested overview of the synthesis and purification of this compound (InPcCl). The methodologies described herein are grounded in established chemical principles, designed to be self-validating, and supported by authoritative references. Our focus extends beyond mere procedural steps to elucidate the underlying causality, empowering researchers to not only replicate but also troubleshoot and adapt these protocols for their specific research and development needs.

Introduction: The Significance of this compound

Phthalocyanines (Pcs) are robust synthetic analogues of natural porphyrins, characterized by an 18 π-electron aromatic macrocycle that imparts exceptional thermal stability and intense coloration.[1] When a metal ion is chelated within the central cavity, a metallophthalocyanine (MPc) is formed, whose properties can be finely tuned by the nature of the central metal and peripheral substituents.

This compound (InPcCl) is a notable member of this class. The presence of the indium(III) ion and an axial chloride ligand disrupts the planarity and minimizes the strong intermolecular π-π stacking that often leads to aggregation in other MPcs.[2] This unique structural feature enhances solubility and preserves its desirable monomeric photophysical properties, making InPcCl a highly attractive material for advanced applications, including as a semiconductor in optoelectronic devices, a sensing layer in chemical sensors, and as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.[2][3][4]

The successful application of InPcCl is critically dependent on its purity. Trace impurities can act as charge traps in electronic devices or introduce toxicity in biomedical applications, making robust and verifiable synthesis and purification protocols essential.[5]

Synthesis of this compound

The cornerstone of InPcCl synthesis is the metal-templated cyclotetramerization of four phthalonitrile precursor molecules around an indium(III) salt. This reaction is a thermodynamically favorable process that yields the stable macrocyclic structure.

Primary Synthetic Route: From Phthalonitrile

The most common and reliable method involves the reaction of phthalonitrile with anhydrous indium(III) chloride in a high-boiling solvent.[6]

Causality Behind Experimental Choices:

-

Precursors: Phthalonitrile is the fundamental building block for the isoindole units of the macrocycle.[7] Anhydrous Indium(III) chloride serves as the templating agent and the source of the central metal ion. The use of the anhydrous salt is critical to prevent the formation of indium hydroxides and other side products.

-

Solvent: A high-boiling-point solvent, such as quinoline or 1,2-dichlorotoluene, is necessary to provide the thermal energy required to overcome the activation barrier for the multi-step cyclization reaction, which typically proceeds at temperatures around 200°C.[8]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of reagents and intermediates at high temperatures, which could otherwise lead to undesired byproducts and lower yields.

Experimental Protocol: Synthesis

Reagents and Materials:

-

Phthalonitrile (4 molar equivalents)

-

Anhydrous Indium(III) Chloride (InCl₃) (1 molar equivalent)

-

Quinoline (high-boiling solvent)

-

Methanol (for precipitation and washing)

-

Acetone (for washing)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Nitrogen/Argon inlet

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filtration apparatus

Step-by-Step Methodology:

-

Setup: Assemble a reflux apparatus using the three-neck flask, condenser, and gas inlet. Ensure all glassware is thoroughly dried to prevent moisture contamination.

-

Reagent Addition: Charge the flask with phthalonitrile (4 eq.), anhydrous InCl₃ (1 eq.), and quinoline.

-

Inerting: Purge the system with nitrogen or argon for 15-20 minutes to displace all oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

-

Reaction: Heat the mixture to reflux (approx. 200-220°C) with vigorous stirring. The mixture will gradually darken, eventually turning into a deep, dark green or blue solution, indicating the formation of the InPcCl complex. Maintain reflux for 4-6 hours.

-

Cooling & Precipitation: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. In a well-ventilated fume hood, slowly pour the warm reaction mixture into a large beaker containing an excess of methanol with stirring. This will cause the crude InPcCl product to precipitate out of the solution.

-

Isolation: Allow the suspension to stir for an hour to ensure complete precipitation. Collect the dark solid product by vacuum filtration using a Buchner funnel.

-

Initial Washing: Wash the collected solid copiously with methanol to remove the bulk of the residual quinoline, followed by washing with acetone to remove other soluble organic impurities.

-

Drying: Dry the crude dark blue/green powder in a vacuum oven at 60-80°C overnight. This crude product requires extensive purification.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of crude this compound.

Purification of this compound

The purification of the crude product is the most critical phase in obtaining high-quality InPcCl. The choice of method depends on the nature of the impurities and the desired final purity level for the target application. Impurities can include unreacted starting materials, metal-free phthalocyanine (H₂Pc), and polymeric or partially formed macrocycles.[5]

Method 1: Rigorous Solvent Washing & Soxhlet Extraction

This is a fundamental purification step to remove soluble impurities. For more exhaustive extraction, a Soxhlet apparatus provides a continuous washing process with fresh, hot solvent, which is highly efficient for removing sparingly soluble impurities.[5][9]

Step-by-Step Methodology:

-

Acid Wash: Suspend the crude InPcCl in 1 M HCl solution and stir for 1-2 hours. This step removes any basic impurities and unreacted metal salts. Filter and wash with deionized water until the filtrate is neutral.

-

Solvent Washes: Sequentially wash the solid on the filter with methanol, acetone, and finally dichloromethane.[5] Each solvent targets a different class of organic impurity.

-

Soxhlet Extraction: a. Place the dried, pre-washed InPcCl powder into a cellulose extraction thimble. b. Place the thimble into the chamber of a Soxhlet extractor.[5] c. Fill the boiling flask with a suitable solvent (e.g., a 1:1 mixture of acetone and ethanol).[5] d. Assemble the apparatus and heat the solvent to a gentle boil. Allow the extraction to run continuously for 24-48 hours. The repeated cycling of pure, condensed solvent through the thimble effectively removes soluble impurities.[9] e. After extraction, allow the apparatus to cool, remove the thimble, and dry the purified InPcCl in a vacuum oven.

Method 2: Acid Reprecipitation

This powerful technique, sometimes called "acid pasting," leverages the ability of the phthalocyanine to dissolve in strong acid and then precipitate out upon dilution, leaving many organic impurities behind.[10][11]

Step-by-Step Methodology:

-

Dissolution: In a fume hood, slowly and carefully add the crude or solvent-washed InPcCl to concentrated (98%) sulfuric acid with stirring. Use caution as this process is exothermic. Stir until the solid is completely dissolved, forming a dark solution.

-

Precipitation: Prepare a large beaker containing a mixture of crushed ice and deionized water. While stirring vigorously, pour the sulfuric acid solution slowly into the ice-water mixture.

-

Isolation: The purified InPcCl will precipitate as a fine solid. Collect the solid by vacuum filtration.

-

Neutralization: It is critical to wash the collected solid extensively with deionized water until the filtrate is neutral (test with pH paper).

-

Final Wash & Drying: Wash the neutral solid with methanol or acetone to aid in drying, and then dry thoroughly in a vacuum oven.

Method 3: Train Sublimation

For applications requiring the highest purity, such as in organic electronics, train sublimation is the gold standard.[5] This method separates compounds based on their volatility under high vacuum, yielding a solvent-free, crystalline product.[12][13]

Step-by-Step Methodology:

-

Apparatus: Use a multi-zone tube furnace or a simple tube with a heating tape to create a temperature gradient along a long, sealed quartz or borosilicate glass tube.[14]

-

Loading: Place the pre-purified InPcCl into a quartz boat at the sealed, hot end of the tube.

-

Vacuum: Evacuate the tube to a high vacuum (typically 10⁻⁵ to 10⁻⁶ Torr). It is crucial to achieve a high vacuum to lower the sublimation temperature and prevent degradation.[13]

-

Sublimation: Slowly heat the end of the tube containing the sample to 450-550°C. The InPcCl will sublime, travel as a vapor down the tube, and deposit as crystals in a cooler zone. Non-volatile impurities will remain in the boat, while more volatile impurities will travel further down the tube.[12]

-

Collection: After cooling the apparatus to room temperature, carefully vent the system and collect the zone of highly pure, crystalline InPcCl.

Purification Strategy Flowchart

Caption: Decision flowchart for selecting an appropriate purification strategy for InPcCl.

Characterization and Quality Control

Verifying the identity and purity of the final product is a non-negotiable step. The following techniques provide a self-validating system for quality control.

| Technique | Purpose | Expected Result for Pure InPcCl |

| UV-Vis Spectroscopy | Confirm macrocycle formation and assess aggregation. | In a non-aggregating solvent (e.g., DMSO, DMF), shows a sharp, intense Q-band absorption peak around 650-700 nm and a Soret (B) band around 350 nm.[2][15] |

| FTIR Spectroscopy | Identify functional groups and confirm absence of starting material. | Absence of the characteristic C≡N stretch from phthalonitrile (~2230 cm⁻¹). Presence of complex fingerprint bands corresponding to the phthalocyanine macrocycle. |

| Mass Spectrometry | Confirm molecular weight and identity. | A molecular ion peak corresponding to the mass of the [InPc]⁺ fragment, along with an isotopic pattern characteristic of indium and chlorine. |

| Elemental Analysis | Determine elemental composition (C, H, N). | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values for C₃₂H₁₆ClInN₈. |

Conclusion

The synthesis of this compound is a robust and scalable process rooted in the principles of template-directed synthesis. However, the ultimate performance of the material is dictated not by the synthesis alone, but by the rigor of the subsequent purification. A multi-step purification strategy, often combining solvent-based methods with a final high-vacuum sublimation, is essential for achieving the high-purity material required for advanced scientific and medical applications. By understanding the rationale behind each step, researchers can confidently produce and validate InPcCl of the highest quality.

References

-

Schematic of the train sublimation apparatus. For clarity, the insulation layer is not shown. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Asymmetric Phthalocyanine Synthesis by ROMP-Capture-Release. (2006). Organic Letters. Retrieved January 8, 2026, from [Link]

-

A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. (2024). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Molecule structure of (a) phthalocyanine and (b) metallophthalocyanine. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. (2024). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

This compound | CAS#:19631-19-7. (n.d.). Chemsrc. Retrieved January 8, 2026, from [Link]

-

The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (2018). MDPI. Retrieved January 8, 2026, from [Link]

-

Molecular structure of Indium phthalocyanine chloride, ClInPc, used in this study. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Metal phthalocyanines: thin-film formation, microstructure, and physical properties. (2021). PubMed Central. Retrieved January 8, 2026, from [Link]

-

(PDF) The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (2018). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Phthalocyanines: Structure, Synthesis, Purification and Applications. (2016). DergiPark. Retrieved January 8, 2026, from [Link]

-

Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. (2015). New Journal of Chemistry. Retrieved January 8, 2026, from [Link]

-

Purification of indium by solvent extraction with undiluted ionic liquids. (2013). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

- Process for the purification of copper phthalocyanine. (1977). Google Patents.

-

Structural characterization and optical properties of nanostructured indium (III) phthalocyanine chloride/FTO thin films for photoelectric applications. (n.d.). Ajman University. Retrieved January 8, 2026, from [Link]

-

Electrical and optical studies on thin films of indium phthalocyanine chloride. (2008). ResearchGate. Retrieved January 8, 2026, from [Link]

-

General Schematic of a train sublimation configuration. Components are not scaled proportionally. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Phthalocyanine synthesis. (2013). Google Patents.

-

Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. (2022). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Application of Soxhlet Extractor for Ultra-clean Graphene Transfer. (2022). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Novel sulfonated hydrophilic indium(III) and gallium(III) phthalocyanine photosensitizers: Preparation and investigation of photophysicochemical properties. (2013). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Sublimation Theory. (n.d.). Chemistry Online @ UTSC. Retrieved January 8, 2026, from [Link]

-

6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. (2022). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Sublimation. (2010). MIT Digital Lab Techniques Manual. Retrieved January 8, 2026, from [Link]

-

Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy. (2021). MDPI. Retrieved January 8, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CAS#:19631-19-7 | Chemsrc [chemsrc.com]

- 7. Page loading... [guidechem.com]

- 8. WO2013020067A1 - Phthalocyanine synthesis - Google Patents [patents.google.com]

- 9. Application of Soxhlet Extractor for Ultra-clean Graphene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. US4010180A - Process for the purification of copper phthalocyanine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of Indium(III) Phthalocyanine Chloride: A Technical Guide to UV-Vis and NMR Analysis

Introduction

Indium(III) phthalocyanine chloride (InPcCl) is a robust organometallic complex belonging to the metallophthalocyanine family. Characterized by a planar, 18-π electron aromatic macrocycle chelating a central indium ion with an axial chloride ligand, InPcCl has garnered significant interest in materials science and medicinal chemistry. Its applications range from active layers in optoelectronic devices and solar cells to a potent photosensitizer in photodynamic therapy (PDT) for cancer treatment.[1] The efficacy and reproducibility of these applications are critically dependent on the precise molecular structure, purity, and physicochemical behavior of the InPcCl compound.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the spectroscopic characterization of InPcCl using two cornerstone analytical techniques: UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond rote protocols to explore the causality behind experimental choices, focusing on how these techniques provide a comprehensive understanding of InPcCl's electronic structure, molecular integrity, and its pronounced tendency to aggregate in solution—a critical factor influencing its performance.

Part I: UV-Visible Spectroscopy - Probing the Electronic Structure and Aggregation State

UV-Vis spectroscopy is the primary tool for investigating the electronic transitions within the phthalocyanine macrocycle. The resulting spectrum is not merely a fingerprint; it is a sensitive reporter on the molecule's immediate environment and intermolecular interactions.

Theoretical Underpinnings: The Signature Spectrum of Phthalocyanines

The electronic absorption spectrum of InPcCl is dominated by two intense absorption bands, a direct consequence of π-π* transitions within the extensive aromatic system.[2][3]

-

The Q-Band: This is the longest-wavelength absorption, typically appearing in the visible region (600–700 nm). It arises from the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The Q-band is exquisitely sensitive to the central metal, axial ligands, solvent, and, most importantly, aggregation.[2] For monomeric InPcCl, this band is sharp and intense.

-

The B-Band (or Soret Band): Found in the near-UV region (300–400 nm), the B-band corresponds to deeper π-π* transitions (e.g., HOMO-1 to LUMO).[2][3] While also useful for identification, it is generally less sensitive to aggregation than the Q-band.

The Critical Challenge: Molecular Aggregation

The large, planar structure of phthalocyanines makes them highly susceptible to π-π stacking, leading to the formation of dimers and higher-order aggregates in solution.[4][5] This self-association is a critical parameter to control, as aggregation can drastically alter the photophysical properties, reducing fluorescence quantum yield and the efficiency of singlet oxygen generation in PDT.[5]

UV-Vis spectroscopy is the most direct method to monitor aggregation:

-

H-Aggregates (Co-facial): Result from face-to-face stacking. This arrangement causes a characteristic blue-shift (hypsochromic shift) in the Q-band, often accompanied by band broadening.[4]

-

J-Aggregates (Head-to-tail): A less common, slipped-stack arrangement that leads to a red-shift (bathochromic shift) of the Q-band.[6]

The presence of the axial chloride ligand in InPcCl introduces steric hindrance that can disrupt perfect co-facial stacking, influencing the type and extent of aggregation compared to perfectly planar metallophthalocyanines.[7]

Experimental Protocol: UV-Vis Analysis of InPcCl

This protocol is designed to reliably assess the identity and aggregation state of an InPcCl sample.

-

Solvent Selection & Rationale:

-

Primary Choice: Use aprotic, polar solvents known to solvate phthalocyanines well, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[8] These solvents help to minimize aggregation and obtain the spectrum of the monomeric species.

-

-

Sample Preparation:

-

Prepare a stock solution of InPcCl in the chosen solvent at a concentration of ~1 mM. Gentle sonication may be required to aid dissolution.

-

Create a dilute working solution (e.g., 1-10 µM) by serial dilution from the stock. The goal is to achieve an absorbance maximum (Q-band) between 0.8 and 1.2 AU.

-

Trustworthiness: Working within the optimal absorbance range of the spectrophotometer is essential for adherence to the Beer-Lambert Law and ensures quantitative accuracy.

-

-

Instrument Parameters:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 250 nm to 900 nm to capture both the B-band and the full Q-band region.

-

Blank: Use the same solvent as used for the sample in a matched cuvette.

-

Scan Speed: Medium (~200 nm/min).

-

Data Interval: 1 nm.

-

-

Data Interpretation:

-

Identify the λmax of the B-band and the Q-band.

-

Assess the shape of the Q-band. A sharp, single peak is indicative of a predominantly monomeric species.

-

Look for shoulders or new peaks on the blue-shifted side of the main Q-band, which are clear indicators of H-aggregation.

-

Quantitative Data Summary

| Parameter | Expected Wavelength (λmax) | Origin | Notes |

| Q-Band | ~690-700 nm | π → π* (HOMO→LUMO) | Highly sensitive to environment and aggregation. |

| B-Band | ~340-350 nm[2] | π → π* | Corresponds to deeper electronic transitions. |

Part II: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating Molecular Structure

While UV-Vis spectroscopy probes electronic transitions, NMR provides definitive information about the covalent structure of the molecule, confirming the identity and purity of the InPcCl sample. For a diamagnetic metal complex like In(III)PcCl, ¹H NMR is a powerful characterization tool.

Theoretical Underpinnings: Probing the Protons

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For the unsubstituted InPcCl macrocycle, two distinct types of aromatic protons are expected:

-

Peripheral Protons (Hα): The eight protons on the outer edge of the benzene rings.

-

Non-Peripheral Protons (Hβ): The eight protons on the inner side of the benzene rings, closer to the macrocyclic core.

Due to the aromatic ring current of the large macrocycle, these protons are significantly deshielded and are expected to resonate far downfield in the spectrum.

The Practical Challenges: Solubility and Aggregation

Obtaining a high-quality NMR spectrum of InPcCl requires overcoming two main hurdles:

-

Solubility: Phthalocyanines are notoriously poorly soluble.[9] Achieving the concentration required for NMR (~5-10 mg/mL) can be difficult.

-

Aggregation: The high concentrations necessary for NMR strongly promote the aggregation discussed previously. This leads to severe signal broadening, potentially rendering the spectrum uninterpretable.[10]

¹³C NMR is even more challenging due to the low natural abundance of ¹³C, the presence of many quaternary carbons with long relaxation times, and the aforementioned solubility/aggregation issues. For this reason, it is rarely reported for unsubstituted phthalocyanines.[9]

Experimental Protocol: ¹H NMR Analysis of InPcCl

This protocol is designed to mitigate the common issues of solubility and aggregation.

-

Solvent Selection & Rationale:

-

Primary Choice: DMSO-d₆ is often effective.

-

Aggregation Inhibitor: A key strategy is to add a small amount (1-2 drops) of a coordinating solvent like pyridine-d₅ to the NMR tube.

-

Causality: The pyridine coordinates to the axial position of the indium center, acting as a "cap" that sterically hinders face-to-face aggregation. This simple step can dramatically improve spectral resolution from a broad, unusable hump to sharp, interpretable peaks.

-

-

Sample Preparation:

-

Dissolve 5-10 mg of InPcCl in ~0.7 mL of the chosen deuterated solvent in an NMR tube.

-

If using, add 1-2 drops of pyridine-d₅.

-

Cap the tube and gently sonicate or warm the sample to facilitate dissolution. Visually inspect for suspended particles.

-

-

Instrument Parameters:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard ¹H NMR acquisition.

-

Temperature: Run the experiment at an elevated temperature (e.g., 50-80 °C). This can help decrease aggregation and sharpen signals by increasing molecular tumbling.

-

Scans: A higher number of scans (e.g., 128 or more) may be necessary to improve the signal-to-noise ratio due to the limited solubility.

-

-

Data Interpretation:

-

Look for two multiplets in the far downfield region (typically > 8.0 ppm) corresponding to the aromatic protons.

-

The integration of these two regions should be in a 1:1 ratio (representing 8 protons each).

-

The absence of significant signals in the aliphatic region confirms the purity of the unsubstituted macrocycle.

-

Expected Data Summary

While specific, high-resolution data for unsubstituted InPcCl is sparse in the literature, the expected chemical shifts can be extrapolated from substituted analogs and general principles.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Peripheral (Hα) | 9.0 - 9.5 | Multiplet |

| Non-Peripheral (Hβ) | 8.0 - 8.5 | Multiplet |

Conclusion

The rigorous spectroscopic characterization of this compound is fundamental to its successful application. UV-Vis and NMR spectroscopy, when applied thoughtfully, provide a complementary and comprehensive picture of the molecule. UV-Vis spectroscopy serves as a rapid and powerful tool to confirm the electronic integrity of the macrocycle and, crucially, to diagnose its aggregation state in solution. ¹H NMR spectroscopy provides the definitive structural confirmation, verifying the covalent framework and assessing sample purity. By understanding the principles behind these techniques and implementing protocols designed to overcome the inherent challenges of phthalocyanine chemistry—namely aggregation and poor solubility—researchers can ensure the quality and consistency of their materials, paving the way for reliable and reproducible results in both fundamental research and advanced applications.

References

-

ResearchGate. (n.d.). (PDF) Phthalocyanine Aggregation. Retrieved January 12, 2026, from [Link]

-

MDPI. (2025, August 5). Molecular aggregation in soluble phthalocyanines - Chemical interactions vs. π-stacking. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health (NIH). (2023, September 15). Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Retrieved January 12, 2026, from [Link]

-

University of Illinois. (n.d.). π-Complexes of Phthalocyanines and Metallophthalocyanines. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 5. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2021, October 22). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthal. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health (NIH). (2021, June 18). Metal phthalocyanines: thin-film formation, microstructure, and physical properties. Retrieved January 12, 2026, from [Link]

-

ScienceDirect. (n.d.). The use of new metallophthalocyanines carrying peripherally 4-methyl-N-(3-morpholinopropyl)benzenesulfonamide moieties for the s. Retrieved January 12, 2026, from [Link]

-

Springer. (2014, August 9). Aggregation and photophysical properties of phthalocyanines in supramolecular complexes. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Investigation of Spectroscopic and Optoelectronic Properties of Phthalocyanine Molecules. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (2022, November 1). Geometric Structure, Electronic, and Spectral Properties of Metal-free Phthalocyanine under the External Electric Fields. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Photostability of Indium Phthalocyanines in Organic Solvents. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). X-Ray crystallographic studies of three substituted indium(iii) phthalocyanines: effect of ring substitution and the axial ligand on molecular geometry and packing. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (2021, May 7). Electronic Structure of Metallophthalocyanines, MPc (M = Fe, Co, Ni, Cu, Zn, Mg) and Fluorinated MPc. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, October 16). (PDF) The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Retrieved January 12, 2026, from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:19631-19-7. Retrieved January 12, 2026, from [Link]

-

PubMed. (2014, July 15). Indium-chlorine and Gallium-Chlorine Tetrasubstituted Phthalocyanines in a Bulk System, Langmuir Monolayers and Langmuir-Blodgett Nanolayers--Spectroscopic Investigations. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2020, November 20). NMR of Phthalocyanine and naphthalocyanines?. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of Indium(III) Phthalocyanine Chloride

Foreword

Indium(III) phthalocyanine chloride (InPcCl) stands as a molecule of significant interest at the intersection of materials science, medicine, and chemistry. As a member of the robust phthalocyanine family of macrocycles, its unique characteristics—stemming from the trivalent indium metal center and the axial chloro ligand—endow it with a rich set of photophysical and electrochemical behaviors.[1][2] These properties are not merely academic curiosities; they form the bedrock of its application in cutting-edge technologies, including photodynamic therapy (PDT) for cancer, advanced optoelectronic devices, and nonlinear optics.[1][2][3][4][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of InPcCl, moving beyond a simple recitation of facts to explain the causality behind its properties and the experimental methodologies used to investigate them.

Molecular Architecture and Synthesis

The foundational structure of this compound consists of a planar, 18-π electron phthalocyanine macrocycle chelating a central Indium(III) ion. The In³⁺ ion, with its +3 oxidation state, accommodates an axial chloride (Cl⁻) ligand, resulting in a non-planar, cone-like geometry. This axial substitution is crucial as it disrupts the face-to-face π-stacking that typically leads to aggregation in metallophthalocyanines, thereby enhancing solubility and preserving its monomeric photophysical properties in solution.[1][2][6]

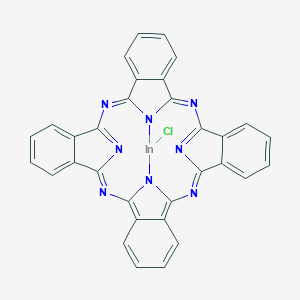

Caption: Molecular structure of this compound (InPcCl).

Synthetically, InPcCl is typically prepared through the reaction of phthalonitrile or its derivatives with an indium salt, such as indium(III) chloride, in a high-boiling point solvent like quinoline.[7] The resulting complex is then purified using techniques like column chromatography or sublimation to yield a crystalline solid.

Core Photophysical Properties: A Journey from Light Absorption to Energy Release

The interaction of InPcCl with light initiates a cascade of photophysical events that are central to its functionality. These processes are best understood by examining its electronic absorption and emission characteristics, the quantum efficiencies of these events, and the lifetimes of the excited states involved.

Electronic Absorption: Capturing Photon Energy

Like other metallophthalocyanines, the electronic absorption spectrum of InPcCl is dominated by two intense transitions originating from the 18π-electron system of the macrocycle.[2][8]

-

The Q-Band: This is the lowest energy electronic transition (π-π*), appearing in the visible/near-infrared region, typically between 650 and 700 nm.[2] This absorption band is particularly significant for biological applications like PDT, as it falls within the "therapeutic window" where light penetration into tissue is maximal.[9]

-

The Soret (or B) Band: This is a higher-energy π-π* transition found in the near-UV region, usually around 340-350 nm.[3][8]

The exact position and intensity of these bands are sensitive to the solvent environment but are quintessential fingerprints of the phthalocyanine macrocycle.

Excited State Dynamics: The Fate of Absorbed Energy

Upon absorbing a photon, the InPcCl molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax via several competing pathways, which are visually summarized in the Jablonski diagram below.

Caption: Schematic of a three-electrode setup for Cyclic Voltammetry.

The resulting voltammogram for InPcCl typically shows a series of reversible or quasi-reversible redox waves. Unlike some other metallophthalocyanines where the metal center is redox-active, for InPcCl, the observed processes are generally centered on the phthalocyanine macrocycle. [10][11]

-

Reductions: InPcCl can typically undergo two or more one-electron reductions, corresponding to the formation of the radical anion [InPcCl]⁻ and the dianion [InPcCl]²⁻.

-

Oxidations: The first oxidation is also ligand-based, leading to the formation of a π-cation radical, [InPcCl]⁺.

The precise potentials at which these events occur are dependent on the solvent and the nature of the peripheral substituents on the phthalocyanine ring. This electrochemical activity is key to its application in organic field-effect transistors (OFETs) and other optoelectronic devices where charge transport is essential. [2][12]

Summary of Key Properties & Experimental Protocols

For ease of reference and practical application, the key quantitative data and standardized protocols for their measurement are provided below.

Data Summary Tables

Table 1: Photophysical Properties of Substituted Indium(III) Phthalocyanines in Various Solvents

| Complex Type | Solvent | Q-Band λ_abs (nm) | Emission λ_em (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Tetra-substituted InPcCl | DMF | ~680-700 | ~700-720 | 0.050 - 0.092 [7] |

| Tetra-substituted InPcCl | DMSO | ~680-700 | ~700-720 | 0.029 - 0.084 [7] |

| Tetra-substituted InPcCl | THF | ~675-695 | ~695-715 | 0.023 - 0.060 [7] |

(Note: Exact values are highly dependent on the specific peripheral substituents on the phthalocyanine ring.)

Table 2: Representative Electrochemical Data for InPcCl

| Process | Description | Typical Potential Range (V vs. Ag/AgCl) |

|---|---|---|

| Red I | Pc²⁻ / Pc³⁻ | -0.6 to -0.9 |

| Red II | Pc³⁻ / Pc⁴⁻ | -1.0 to -1.3 |

| Ox I | Pc²⁻ / Pc¹⁻ | +0.8 to +1.1 |

(Note: Potentials are approximate and vary significantly with solvent, electrolyte, and scan rate. These represent typical ring-centered processes.)

Standardized Experimental Protocols

Protocol 1: UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of InPcCl.

-

Materials: Calibrated dual-beam UV-Vis spectrophotometer, quartz cuvettes (1 cm path length), spectroscopic grade solvent (e.g., DMF, DMSO, THF), InPcCl sample.

-

Procedure:

-

Prepare a stock solution of InPcCl of known concentration (e.g., 1 mM) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to concentrations that will give an absorbance in the range of 0.1 - 1.0 at the Q-band maximum (typically in the 1-10 µM range).

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the reference beam of the spectrophotometer.

-

Fill a second cuvette with the most dilute InPcCl solution and place it in the sample beam.

-

Record the absorption spectrum over the desired range (e.g., 250-800 nm).

-

Identify the λ_max for the Q-band and Soret band.

-

Repeat for all dilutions to confirm adherence to the Beer-Lambert law.

-

-

Causality: This protocol ensures that measurements are taken in a concentration range where aggregation is minimized and the Beer-Lambert law is valid, allowing for accurate determination of molar absorptivity, a fundamental molecular property.

Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Measurement

-

Objective: To determine the ΦF of InPcCl relative to a known standard.

-

Materials: Spectrofluorometer, quartz cuvettes, InPcCl sample, a standard fluorophore with a known quantum yield in the same solvent (e.g., Zinc Phthalocyanine, ZnPc), spectroscopic grade solvent.

-

Procedure:

-

Prepare solutions of both the standard and the InPcCl sample with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra for all solutions.

-

Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and standard absorb (e.g., 610 nm).

-

Record the emission spectrum of the standard solution over its entire emission range.

-

Without changing the instrument settings, record the emission spectrum of the InPcCl solution.

-

Record the emission spectrum of the pure solvent (blank) under the same conditions to subtract background scattering.

-

Calculate ΦF using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Causality: This relative method is a self-validating system that cancels out instrument-specific parameters. By using a well-characterized standard under identical conditions and ensuring optically dilute solutions, it provides a reliable and widely accepted method for determining quantum yield. [13] Protocol 3: Cyclic Voltammetry (CV)

-

Objective: To determine the redox potentials of InPcCl.

-

Materials: Potentiostat, electrochemical cell, working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), counter electrode (e.g., platinum wire), InPcCl sample, anhydrous solvent (e.g., DMF), supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Procedure:

-

Polish the working electrode to a mirror finish (e.g., with alumina slurry), rinse, and dry.

-

Prepare a solution of the supporting electrolyte in the anhydrous solvent (e.g., 0.1 M TBAPF₆ in DMF).

-

Assemble the three-electrode cell and run a background CV scan of the electrolyte solution to ensure no interfering peaks are present.

-

Add a known concentration of InPcCl to the cell (typically 1-2 mM).

-

Degas the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electrochemically active. Maintain an inert atmosphere over the solution during the experiment.

-

Perform the CV scan over the desired potential window at a specific scan rate (e.g., 100 mV/s).

-

Identify the anodic and cathodic peak potentials to determine the formal redox potentials (E¹/²).

-

-

Causality: The use of a three-electrode setup isolates the electrochemical processes at the working electrode. Degassing with an inert gas is critical because dissolved oxygen can be reduced, producing signals that would otherwise obscure the analyte's redox features. The supporting electrolyte is necessary to ensure conductivity and minimize solution resistance.

Conclusion and Future Outlook

The photophysical and electrochemical properties of this compound are intrinsically linked to its molecular structure. The heavy indium center dictates the highly efficient population of the triplet state, while the axial chloride ligand helps preserve its monomeric, photoactive form. These features culminate in a molecule with strong light absorption in the therapeutic window, a high yield of cytotoxic singlet oxygen, and tunable redox properties. This powerful combination cements its role as a leading candidate for photodynamic therapy and as a versatile component in the next generation of organic electronic devices. Future research will undoubtedly focus on conjugating InPcCl to targeting moieties for more selective cancer therapy and integrating it into novel material architectures to further harness its unique electronic character.

References

- Molecular aggregation in soluble phthalocyanines - Chemical interactions vs. π-stacking. (2025). Google Scholar.

-

(PDF) Phthalocyanine Aggregation. (n.d.). ResearchGate. [Link]

-

Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Toxicological and efficacy assessment of post-transition metal (Indium) phthalocyanine for photodynamic therapy in neuroblastoma. (n.d.). PMC - PubMed Central. [Link]

-

The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (n.d.). MDPI. [Link]

-

Molecular structure of the InPcCl compound. (n.d.). ResearchGate. [Link]

-

Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy. (n.d.). MDPI. [Link]

-

Effect of Axial Substitution on the Optical Limiting Properties of Indium Phthalocyanines. (n.d.). The Journal of Physical Chemistry A - ACS Publications. [Link]

-

In vitro photodynamic effect of gallium, indium and iron phthalocyanine chloride on different cancer cell lines. (n.d.). DUT Open Scholar. [Link]

-

The targeted photodynamic therapy of breast cancer with novel AS1411-indium(III) phthalocyanine conjugates. (n.d.). ResearchGate. [Link]

-

Photostability of Indium Phthalocyanines in Organic Solvents. (n.d.). MDPI. [Link]

-

Indium phthalocyanines and naphthalocyanines for optical limiting. (n.d.). ScienceDirect. [Link]

-

Chloro-substituted metallo-phthalocyanines (TiPcCl2, MnPcCl, InPcCl, AlPcCl) applied to organic devices. (2025). PubMed. [Link]

-

Synthesis and photophysical properties of indium(III) phthalocyanine derivatives. (n.d.). ResearchGate. [Link]

-

A Nanoencapsulated Ir(III)-Phthalocyanine Conjugate as a Promising Photodynamic Therapy Anticancer Agent. (2024). PubMed. [Link]

-

(PDF) The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (2019). ResearchGate. [Link]

-

Molecular structure of Indium phthalocyanine chloride, ClInPc, used in this study. (n.d.). ResearchGate. [Link]

-

A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging. (2017). Nature Communications. [Link]

-

Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects. (2023). PMC - NIH. [Link]

-

Synthesis, Characterization, and Electrochemical Properties of Metallophthalocyanines for Use in Energy Storage Applications. (n.d.). eScholarship.org. [Link]

-

Emission, excitation, and absorption spectra of phthalocyanine compound 4 in THF. (n.d.). ResearchGate. [Link]

-

Electrical and optical studies on thin films of indium phthalocyanine chloride. (n.d.). ResearchGate. [Link]

-

Intratumor administration of the photosensitizer pc 4 affords photodynamic therapy efficacy and selectivity at short drug-light intervals. (n.d.). PubMed. [Link]

-

Pegylation of a chlorin(e6) polymer conjugate increases tumor targeting of photosensitizer. (n.d.). PubMed. [Link]

-

Preliminary clinical and pharmacologic investigation of photodynamic therapy with the silicon phthalocyanine photosensitizer pc 4 for primary or metastatic cutaneous cancers. (2011). PubMed. [Link]

-

(PDF) Cyclic Voltammetry of Phthalocyanines. (n.d.). ResearchGate. [Link]

-

Natural Photosensitizers in Clinical Trials. (2024). MDPI. [Link]

-

Effects of aggregation on the structures and excited-state absorption for zinc phthalocyanine. (n.d.). Springer. [Link]

-

Fluorescence Lifetime Measurements and Biological Imaging. (n.d.). PMC - PubMed Central - NIH. [Link]

-

Cyclic voltammetry and spectroelectrochemistry of rhodium phthalocyanines. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

-

Photosensitizers in prostate cancer therapy. (n.d.). PMC - NIH. [Link]

-

Tunable J-type aggregation of silicon phthalocyanines in a surface-anchored metal–organic framework thin film. (n.d.). RSC Publishing. [Link]

-

Fluorescence microscopy with lifetime separation. (2025). Wiley Analytical Science. [Link]

-

Recent Advances in Fluorescence Lifetime Analytical Microsystems: Contact Optics and CMOS Time-Resolved Electronics. (2017). MDPI. [Link]

-

Measuring the fluorescent quantum efficiency of indocyanine green encapsulated in nanocomposite particulates. (2010). PubMed. [Link]

-

Chapter Cyclic Voltammetry of Phthalocyanines. (n.d.). Semantic Scholar. [Link]

-

Synthesis, characterization and properties of polyaniline/expanded vermiculite intercalated nanocomposite. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of polyaniline-copper oxide nano-composites. (2023). International Journal of Chemical Studies. [Link]

-

Quantum Yield Integrating Sphere Measurements. (2012). YouTube. [Link]

-

Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. (2021). MDPI. [Link]

-

Hybrid Inorganic Perovskite-Photonic Crystal Beads with High Quantum Yields of Photoluminescence. (n.d.). ResearchGate. [Link]

Sources

- 1. Toxicological and efficacy assessment of post-transition metal (Indium) phthalocyanine for photodynamic therapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro photodynamic effect of gallium, indium and iron phthalocyanine chloride on different cancer cell lines [openscholar.dut.ac.za]

- 5. nathan.instras.com [nathan.instras.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Photostability of Indium Phthalocyanines in Organic Solvents [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Electrochemical Properties of Metallophthalocyanines for Use in Energy Storage Applications [escholarship.org]

- 11. Cyclic voltammetry and spectroelectrochemistry of rhodium phthalocyanines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Chloro-substituted metallo-phthalocyanines (TiPcCl2, MnPcCl, InPcCl, AlPcCl) applied to organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Solubility Studies of Indium(III) Phthalocyanine Chloride: A Technical Guide for Researchers

Abstract

Indium(III) phthalocyanine chloride (InPcCl) is a macrocyclic compound of significant interest in photovoltaics, nonlinear optics, and particularly as a photosensitizer in photodynamic therapy (PDT) for drug development. The efficacy and applicability of InPcCl in these fields are fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for formulation and application. However, like many unsubstituted phthalocyanines, InPcCl exhibits poor solubility in most common organic solvents, a characteristic driven by strong π-π stacking interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles, experimental determination, and influencing factors of InPcCl solubility. We move beyond a simple recitation of data to explain the underlying physicochemical principles and provide a self-validating, step-by-step protocol for the quantitative determination of solubility using UV-Visible spectroscopy.

Introduction: The Critical Role of Solubility in InPcCl Applications

This compound (InPcCl) belongs to the family of metallophthalocyanines (MPcs), a class of synthetic porphyrin analogues renowned for their intense color, high thermal stability, and unique photophysical properties.[1] The presence of a diamagnetic indium(III) central metal ion, coordinated with an axial chloro ligand, imparts specific characteristics that make InPcCl a promising candidate for advanced applications. In the context of drug development, it is being explored as a second-generation photosensitizer for PDT, where its ability to generate cytotoxic singlet oxygen upon irradiation with light is harnessed to destroy cancer cells.[2]

The translation of InPcCl from a promising molecule to a viable therapeutic or functional material is critically dependent on one key physical property: solubility . Poor solubility hinders nearly every stage of development:

-

Formulation & Dosing: Inadequate solubility complicates the preparation of stable, injectable formulations with accurate and reproducible dosing.

-

Bioavailability: For therapeutic applications, the compound must be soluble in a delivery vehicle to be effectively transported and absorbed by target tissues.

-

Processability: In materials science, solution-based processing techniques like spin-coating for thin-film devices are impossible without sufficient solubility.[3]

-

Spectroscopic Characterization: Meaningful photophysical analysis requires monomeric species in solution, as aggregation can quench fluorescence and alter absorption spectra.[3]

This guide addresses this critical need by providing both the theoretical foundation and a practical, field-proven methodology to approach the solubility of InPcCl in a scientifically rigorous manner.

Fundamentals of InPcCl Solubility

The solubility of a solute in a solvent is the result of a thermodynamic balance between three sets of intermolecular interactions:

-

Solute-Solute Interactions: Energy required to break the bonds holding InPcCl molecules together in their solid state.

-

Solvent-Solvent Interactions: Energy required to create a cavity in the solvent for the solute molecule.

-

Solute-Solvent Interactions: Energy released when the InPcCl molecule is solvated by the solvent molecules.

For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interaction energies.

Molecular Structure and Aggregation

The primary obstacle to InPcCl solubility is the immense strength of the solute-solute interactions. The large, planar, and aromatic structure of the phthalocyanine macrocycle leads to powerful intermolecular π-π stacking forces, causing the molecules to aggregate into stable, insoluble columns.[3]

The unique structure of InPcCl, however, offers a mitigating factor. The axial chloro ligand attached to the central indium ion protrudes from the plane of the macrocycle. This steric hindrance helps to disrupt the face-to-face stacking of the phthalocyanine rings, thereby weakening the solute-solute interactions compared to perfectly planar, unligated metallophthalocyanines. This structural feature is a key reason why solvents with coordinating ability can effectively solvate the molecule.

The Role of the Organic Solvent

The choice of solvent is paramount. Based on the principle of "like dissolves like," solvents with properties that can effectively interact with the InPcCl molecule will be better solvents. Two main types of solvents are effective for InPcCl:

-

Coordinating Solvents: These are polar aprotic solvents with lone pairs of electrons (e.g., on oxygen or nitrogen atoms) that can coordinate with the central indium ion. This strong solute-solvent interaction is highly effective at overcoming the π-π stacking forces. Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF).[1][4]

-

Non-Coordinating Solvents: Aromatic solvents like benzene or chlorinated solvents like dichloromethane (DCM) can also dissolve InPcCl, albeit often to a lesser extent.[4] Dissolution in these solvents relies more on weaker van der Waals forces and interactions with the π-system of the macrocycle.

Experimental Protocol for Quantitative Solubility Determination

This section details a robust, self-validating protocol for determining the saturation solubility of InPcCl in an organic solvent using the equilibrium saturation method coupled with UV-Visible (UV-Vis) spectroscopy. The principle relies on the Beer-Lambert Law (A = εbc), where absorbance (A) is linearly proportional to the molar concentration (c).

Mandatory Visualization: Molecular Structure of InPcCl

Caption: Fig 2: Workflow for Solubility Determination

Known Solubility Characteristics of InPcCl

Quantitative solubility data for unsubstituted InPcCl is not widely published in the literature. However, numerous studies use various organic solvents for synthesis, purification, and characterization, giving a strong qualitative indication of its solubility. The following table summarizes these characteristics and provides typical Q-band absorption maxima (λ_max), which are essential for spectroscopic measurements.

| Organic Solvent | Polarity Index | Solvent Type | Qualitative Solubility | Approx. Q-band λ_max (nm) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic, Coordinating | Soluble | ~705 | [1][4] |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic, Coordinating | Soluble | ~702 | [1][4] |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic, Coordinating | Moderately Soluble | ~697 | [4] |

| Dichloromethane (DCM) | 3.1 | Halogenated | Sparingly Soluble | ~697 | [4] |

| Chloroform | 4.1 | Halogenated | Sparingly Soluble | ~697 | [3] |

| Benzene | 2.7 | Aromatic, Non-polar | Sparingly Soluble | ~698 | [4] |

| Toluene | 2.4 | Aromatic, Non-polar | Poorly Soluble | ~699 | [5] |

| Acetone | 5.1 | Polar Aprotic | Poorly Soluble | ~695 | [5] |

Key Factors Influencing InPcCl Solubility

-

Temperature: Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature. It is crucial to perform and report solubility studies at a constant, specified temperature.

-

Solvent Purity: The presence of impurities, particularly water in aprotic solvents, can significantly alter the solubility of InPcCl. Always use high-purity, dry solvents.

-

Polymorphism: InPcCl may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The synthetic and purification history of the material can influence which polymorph is dominant.

Conclusion

The solubility of this compound is a complex but manageable challenge that stands as a gateway to its successful application in drug development and materials science. While quantitative data remains sparse, this guide demonstrates that a systematic approach, grounded in the principles of intermolecular forces and validated by rigorous experimental protocol, can empower any researcher to generate reliable and reproducible solubility data. The provided workflow for determining both the molar extinction coefficient and saturation solubility via UV-Vis spectroscopy serves as a foundational tool. By understanding the interplay between the unique molecular structure of InPcCl and the properties of organic solvents, scientists can make informed decisions to unlock the full potential of this versatile macrocycle.

References

-

Kubiak, R., & Janczak, J. (2021). Photostability of Indium Phthalocyanines in Organic Solvents. Colorants, 1(1), 4-21. [Link]

-

Hanack, M., et al. (2001). Indium phthalocyanines and naphthalocyanines for optical limiting. Coordination Chemistry Reviews, 219-221, 235-258. [Link]

-

Souto, E. B., et al. (2019). Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy. Molecules, 24(6), 1158. [Link]

-

Atilla, D., et al. (2012). Investigation of photophysical and photochemical properties of phthalocyanines bearing fluorinated groups. Journal of Photochemistry and Photobiology A: Chemistry, 249, 43-50. [Link]

-

Wikipedia contributors. (2023). Phthalocyanine. Wikipedia, The Free Encyclopedia. [Link]

-

Ríos-Ramírez, C., et al. (2019). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Coatings, 9(10), 661. [Link]

-

Spieß, M., et al. (2012). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Journal of Chemical & Engineering Data, 57(3), 868-877. [Link]

-

Sakamoto, K., & Ohno-Okumura, E. (2009). Syntheses and Functional Properties of Phthalocyanines. Materials, 2(3), 1127-1179. [Link]

-

Kubiak, R., & Janczak, J. (2021). Photostability of indium phthalocyanines in organic solvents. ResearchGate. [Link]

Sources

Train-sublimation technique for purifying Indium(III) phthalocyanine chloride

An In-depth Technical Guide to the Purification of Indium(III) Phthalocyanine Chloride via Train Sublimation

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-tested methodology for the purification of this compound (InPcCl) using the train-sublimation technique. It is intended for researchers, chemists, and material scientists who require high-purity InPcCl for applications in organic electronics, catalysis, and photodynamic therapy. This document moves beyond a simple protocol, delving into the causal reasoning behind each step to empower the user with a deep, functional understanding of the process.

The Critical Need for High-Purity this compound

This compound is a metallophthalocyanine that is garnering significant interest for its unique photophysical and electronic properties. Its applications as a photosensitizer in photodynamic therapy and as a p-type semiconductor in organic field-effect transistors (OFETs) are particularly notable. However, the performance of InPcCl in these sensitive applications is critically dependent on its purity. Impurities, often residual starting materials or by-products from synthesis, can act as charge traps, quenching sites, or introduce toxicity, thereby degrading device performance and compromising experimental results.

Train sublimation is a powerful purification technique for organic and organometallic compounds that are thermally stable. It leverages differences in vapor pressure to separate the desired compound from non-volatile impurities and more volatile contaminants. This method is particularly well-suited for phthalocyanines, which typically have high melting points and can be sublimed under high vacuum at elevated temperatures.

The Theoretical Framework of Train Sublimation

Train sublimation, also known as fractional sublimation or gradient sublimation, is a purification technique that occurs under a high vacuum and a controlled temperature gradient. The process can be broken down into three key stages:

-

Sublimation: The crude material is heated in the first zone of a multi-zone furnace, causing the target compound (InPcCl) to sublime directly from a solid to a gaseous state. Non-volatile impurities are left behind.

-

Transport: A carrier gas (typically an inert gas like argon or nitrogen at low pressure) or a high vacuum facilitates the transport of the gaseous InPcCl along a tube.

-

Deposition/Crystallization: The tube passes through a series of zones with progressively lower temperatures. As the gaseous InPcCl moves into cooler zones, it desublimates, depositing as purified crystals on the walls of the tube. More volatile impurities will travel further down the tube to cooler zones before depositing, thus achieving separation.

The effectiveness of the separation is governed by the temperature gradient, the system pressure, and the flow rate of the carrier gas (if used). A precisely controlled temperature gradient is crucial for achieving high-resolution separation of compounds with similar vapor pressures.

Experimental Protocol: Train Sublimation of InPcCl

This protocol outlines a reliable method for purifying InPcCl using a three-zone tube furnace. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including high-temperature gloves and safety glasses, should be worn.

Materials and Equipment

-

Crude this compound (InPcCl)

-

Quartz tube (e.g., 90 cm length, 2.5 cm outer diameter)

-

Three-zone tube furnace with programmable temperature controllers

-

High-vacuum pump (capable of reaching < 10⁻⁵ Torr)

-

Pirani and Penning gauges for vacuum measurement

-

Inert gas supply (Argon or Nitrogen) with a mass flow controller

-

Schlenk line for inert gas handling

-

Quartz wool

-

Long spatula or push rod

Step-by-Step Methodology

-

Preparation of the Sublimation Tube:

-

Thoroughly clean and dry the quartz tube. Acid washing (e.g., with aqua regia) followed by rinsing with deionized water and drying in an oven at >120°C is recommended to remove any organic residues or metal contaminants.

-

Load the crude InPcCl (typically 100-500 mg) into a quartz boat or directly into the sealed end of the quartz tube.

-

Place a loose plug of quartz wool after the sample to prevent the bulk powder from being carried along the tube.

-

Insert the loaded tube into the three-zone furnace, ensuring the sample is positioned in the center of the first heating zone.

-

-

System Assembly and Evacuation:

-

Connect the open end of the quartz tube to a vacuum line via a ground glass joint or a suitable high-vacuum fitting.

-

Begin evacuating the system using the high-vacuum pump. It is crucial to achieve a base pressure of at least 10⁻⁵ Torr. This minimizes the presence of oxygen, which can cause degradation of the InPcCl at high temperatures, and reduces the partial pressure of the compound, facilitating sublimation.

-

Optionally, a slow flow of a high-purity inert gas (e.g., Argon at 10-20 sccm) can be introduced to aid in the transport of the sublimed material.

-

-

Setting the Temperature Gradient:

-

The temperature gradient is the most critical parameter for successful purification. The temperatures should be set based on the sublimation temperature of InPcCl and the nature of the expected impurities.

-

A typical temperature profile for the three zones would be:

-

Zone 1 (Sample Zone): 450-500°C. This temperature should be high enough to induce sublimation of InPcCl at a reasonable rate without causing thermal decomposition.

-

Zone 2 (Deposition Zone 1): 350-400°C. This zone allows for the deposition of the highest purity InPcCl crystals.

-

Zone 3 (Deposition Zone 2): 200-250°C. Less volatile impurities may co-deposit here, while more volatile impurities will pass through to the colder, unheated end of the tube.

-

-

-

Sublimation Process:

-

Once the desired vacuum and temperature profile are stable, the sublimation process is initiated.

-

The process can take several hours to several days, depending on the amount of material, the sublimation rate, and the desired purity.

-

Visually monitor the process. You should observe the disappearance of the crude material and the growth of dark blue, crystalline needles of InPcCl in the cooler zones of the tube.

-

-

Shutdown and Collection:

-

Once the sublimation is complete (no more crude material is visible), turn off the heaters and allow the furnace to cool to room temperature under vacuum.

-

Once cooled, slowly vent the system with an inert gas.

-

Carefully remove the quartz tube from the furnace.

-

The purified InPcCl crystals can be collected by scraping them from the walls of the tube in the different deposition zones. Collect the crystals from each zone separately for characterization to assess the purity of each fraction.

-

Experimental Workflow Diagram

Caption: Workflow for the purification of InPcCl via train sublimation.

Characterization of Purified InPcCl

The purity of the collected fractions should be assessed using a combination of analytical techniques.

| Technique | Parameter Measured | Expected Result for High-Purity InPcCl |

| UV-Vis Spectroscopy | Q-band and B-band absorption | Sharp Q-band absorption peak around 680-700 nm in a suitable solvent (e.g., DMF). Absence of shoulders or extraneous peaks indicating impurities. |

| Mass Spectrometry (e.g., MALDI-TOF) | Molecular weight | A dominant peak corresponding to the molecular ion of InPcCl⁺. Absence of peaks from starting materials or by-products. |

| Elemental Analysis | %C, %H, %N | Experimental values should be within ±0.4% of the calculated theoretical values for C₃₂H₁₆ClInN₈. |

| X-ray Diffraction (XRD) | Crystalline structure | A diffraction pattern consistent with the known polymorph of InPcCl, indicating high crystallinity. |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Sublimation temperature is too low.- System pressure is too high.- Insufficient sublimation time. | - Increase the temperature of Zone 1 in small increments (10-20°C).- Check for leaks in the vacuum system.- Extend the duration of the sublimation process. |

| Poor Separation/Low Purity | - Inadequate temperature gradient.- Sublimation temperature is too high, causing co-sublimation of impurities. | - Increase the temperature difference between the zones to create a steeper gradient.- Lower the temperature of Zone 1 to reduce the vapor pressure of impurities. |

| Product Decomposition | - Presence of oxygen in the system.- Sublimation temperature is too high. | - Ensure a high vacuum (< 10⁻⁵ Torr) is achieved before heating.- Perform the sublimation at the lowest effective temperature. |

Concluding Remarks

The train-sublimation technique is a highly effective method for obtaining high-purity this compound, which is essential for its use in advanced applications. The success of this technique relies on the precise control of the temperature gradient and system pressure. By understanding the principles behind the process and following a systematic protocol, researchers can consistently produce high-quality InPcCl. The protocol and insights provided in this guide serve as a robust starting point for the purification of InPcCl and can be adapted for other thermally stable phthalocyanine derivatives.

References

-

"Purification of organic materials by sublimation: A practical guide." Source: Beilstein Journal of Organic Chemistry. URL: [Link]

-

"Phthalocyanines: Properties and Applications." Source: Wiley-VCH. (A comprehensive book series, specific chapters on purification are relevant). URL: [Link]

-

"High-vacuum sublimation: a versatile tool for the purification and deposition of organic materials." Source: Journal of Materials Chemistry C. URL: [Link]

Determining the Molecular Geometry and Packing of Substituted Indium(III) Phthalocyanines: A Guide to Synthesis, Characterization, and Solid-State Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the molecular geometry and solid-state packing of substituted indium(III) phthalocyanines (InPc). We delve into the synthetic strategies for tuning the molecular architecture, the advanced characterization techniques for elucidating three-dimensional structures, and the fundamental intermolecular forces that govern crystal packing. This document is intended to serve as a valuable resource for researchers in materials science, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Indium(III) Phthalocyanines

Phthalocyanines are a class of robust, aromatic macrocycles that have garnered significant attention for their diverse applications in photodynamic therapy (PDT), chemical sensing, and materials science. Indium(III) phthalocyanines, in particular, offer a unique combination of photophysical properties and structural versatility. The trivalent indium metal center allows for the introduction of an axial ligand, which, in conjunction with peripheral substituents on the phthalocyanine ring, provides a powerful tool for fine-tuning the molecule's electronic properties and, crucially, its solid-state organization. The precise control over molecular geometry and intermolecular packing is paramount, as it directly influences the material's bulk properties, such as charge transport, optical absorption, and, in the context of drug development, bioavailability and target interaction.

This guide will explore the causal relationships between molecular substitution and the resulting supramolecular architecture, providing a roadmap for the rational design of InPc-based functional materials and therapeutic agents.

Synthetic Strategies: Engineering the Molecular Framework

The foundation of controlling the solid-state structure of InPcs lies in the strategic introduction of substituents at both the peripheral and axial positions.

Peripheral Substitution

Peripheral substituents are attached to the outer benzene rings of the phthalocyanine macrocycle. These modifications are typically introduced prior to the cyclotetramerization reaction that forms the phthalocyanine core.